1-[(3-Fluorophenyl)methyl]-4-methylpiperazine 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 414875-38-0
VCID: VC7528487
InChI: InChI=1S/C12H17FN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
SMILES: CN1CCN(CC1)CC2=CC(=CC=C2)F
Molecular Formula: C12H17FN2
Molecular Weight: 208.28

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine

CAS No.: 414875-38-0

Cat. No.: VC7528487

Molecular Formula: C12H17FN2

Molecular Weight: 208.28

* For research use only. Not for human or veterinary use.

1-[(3-Fluorophenyl)methyl]-4-methylpiperazine - 414875-38-0

Specification

CAS No. 414875-38-0
Molecular Formula C12H17FN2
Molecular Weight 208.28
IUPAC Name 1-[(3-fluorophenyl)methyl]-4-methylpiperazine
Standard InChI InChI=1S/C12H17FN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Standard InChI Key HYNSEYRWDKTDMF-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC(=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine consists of a piperazine ring substituted with a methyl group at the 4-position and a 3-fluorobenzyl moiety at the 1-position. This arrangement creates distinct electronic and steric properties that influence its reactivity and biological interactions.

Molecular Formula: C12H15FN2\text{C}_{12}\text{H}_{15}\text{FN}_2
Molecular Weight: 206.26 g/mol
IUPAC Name: 1-[(3-Fluorophenyl)methyl]-4-methylpiperazine

Key physicochemical parameters include:

PropertyValue/DescriptionSource
logP (Partition Coefficient)2.1 (Predicted)Calculated
Hydrogen Bond Acceptors3PubChem
Hydrogen Bond Donors0PubChem
Polar Surface Area15.3 ŲPubChem

The fluorine atom at the meta position of the benzyl group enhances electronegativity, potentially improving membrane permeability compared to non-fluorinated analogs.

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized through nucleophilic substitution reactions. A representative pathway involves:

  • Alkylation of 4-Methylpiperazine:
    4-Methylpiperazine+3-Fluorobenzyl ChlorideBase1-[(3-Fluorophenyl)methyl]-4-methylpiperazine\text{4-Methylpiperazine} + \text{3-Fluorobenzyl Chloride} \xrightarrow{\text{Base}} \text{1-[(3-Fluorophenyl)methyl]-4-methylpiperazine}

Reaction conditions typically employ:

  • Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile

  • Base: Triethylamine or potassium carbonate

  • Temperature: 60–80°C for 12–24 hours

  • Yield: 65–78% after column chromatography

Industrial Production Considerations

Scale-up processes may utilize continuous flow reactors to improve reaction efficiency and safety. Key optimization parameters include:

  • Residence time reduction to 2–4 hours

  • Catalyst recycling systems

  • In-line purification using scavenger resins

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, CDCl3_3):

  • δ 7.25–7.15 (m, 1H, Ar-H)

  • δ 6.95–6.85 (m, 2H, Ar-H)

  • δ 3.50 (s, 2H, N-CH2_2-Ar)

  • δ 2.40–2.20 (m, 8H, Piperazine-H)

  • δ 2.10 (s, 3H, N-CH3_3)

13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

  • δ 163.5 (d, J=245 HzJ = 245 \text{ Hz}, C-F)

  • δ 140.2–115.3 (Aromatic C)

  • δ 55.1 (N-CH2_2-Ar)

  • δ 52.4–46.8 (Piperazine C)

  • δ 45.2 (N-CH3_3)

Mass Spectrometry

ESI-MS: m/z 207.1 [M+H]+^+ (Calculated: 206.26)

Pharmacokinetic Predictions

ParameterValueMethod
Oral Bioavailability68%SwissADME Prediction
Plasma Protein Binding92%pkCSM Algorithm
Half-Life4.2 hoursADMETLab 2.0
CYP3A4 InhibitionLow Risk (IC50_{50} > 50 μM)PreADMET Analysis

These predictions suggest favorable pharmacokinetic properties for central nervous system targets .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceD2_2 AffinitylogP
1-[(3-Fluorophenyl)methyl]-4-methylpiperazineReference Compound120 nM2.1
1-Benzyl-4-methylpiperazineLacks fluorine substituent150 nM2.4
1-(4-Fluorobenzyl)-4-methylpiperazinePara-fluorine position95 nM2.0
1-(3-Chlorobenzyl)-4-methylpiperazineChlorine substitution110 nM2.8

The meta-fluorine configuration appears optimal for balancing receptor affinity and lipophilicity .

Regulatory Status and Patent Landscape

  • WO2017079641A1: Muscarinic receptor antagonists

  • US2020029104A1: Dopamine receptor modulators

The compound remains available for research use through specialty chemical suppliers, with purity grades typically exceeding 98%.

Future Research Directions

Critical knowledge gaps requiring investigation include:

  • Comprehensive receptor binding assays

  • In vivo pharmacokinetic studies

  • Chronic toxicity profiling

  • Structure-activity relationship optimization

Advanced molecular dynamics simulations could elucidate precise binding modes at dopamine and serotonin receptors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator